molecular formula C28H47N9O9 B024484 Thr-ser-lys-tyr-arg CAS No. 83759-54-0

Thr-ser-lys-tyr-arg

Cat. No. B024484
CAS RN: 83759-54-0
M. Wt: 653.7 g/mol
InChI Key: COHPSYLINFUPSS-HHHIRMLJSA-N
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Description

“Thr-ser-lys-tyr-arg” is a peptide composed of five amino acids: Threonine (Thr), Serine (Ser), Lysine (Lys), Tyrosine (Tyr), and Arginine (Arg) . These amino acids are among the 20 standard amino acids that make up proteins in living organisms .


Synthesis Analysis

Peptides like “Thr-ser-lys-tyr-arg” are typically synthesized using techniques such as solid-phase peptide synthesis . This process involves sequentially adding amino acids to a growing chain, with each addition followed by a series of washing and deprotection steps .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the conformation of its peptide bonds . Tools like PepDraw can be used to visualize the primary structure of a peptide and calculate its theoretical properties .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, depending on their amino acid composition and environmental conditions . For example, peptides containing tyrosine can undergo C–H olefination, a reaction that forms a carbon-carbon double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide like “Thr-ser-lys-tyr-arg” can be predicted using tools like PepDraw . These properties include the peptide’s length, mass, isoelectric point, net charge, and hydrophobicity .

Scientific Research Applications

  • Redox Properties in Animal Hibernation : The peptides Thr-Ser-Lys-Tyr-Arg (NKT) and Tyr-Arg have been identified to possess redox properties that could regulate calcium currents in excitable tissues during animal hibernation (Marinov & Ziganshin, 1997).

  • Role in Protein Kinase Substrate Specificity : The optimal peptide substrate for AKT, a kinase that regulates various cellular functions, includes the sequence Arg-Lys-Arg-Xaa-Arg-Thr-Tyr-Ser-Phe-Gly (Obata et al., 2000).

  • Synthetic Antibody Libraries : The amino acids Tyr and Ser play key roles in synthetic antibody libraries, with Tyr being optimal for mediating contacts that contribute to both affinity and specificity, and Ser providing conformational flexibility (Birtalan, Fisher, & Sidhu, 2010).

  • Thrombin Receptor Activation : The thrombin receptor peptide, which includes Ser, is critical for fully activating the thrombin receptor, indicating its role in blood coagulation processes (Feng et al., 1995).

  • Stimulation of Adenylate Cyclase in Pituitary Cells : A peptide sequence stimulates adenylate cyclase in pituitary cells, increasing the release of hormones such as growth hormone and prolactin (Miyata et al., 1989).

  • Contribution to DNA-Binding : Sequences containing Ser-Pro-X-X and Thr-Pro-X-X are important for DNA-binding, playing a role in gene regulation (Suzuki, 1989).

  • Signal Transduction via Protein Phosphorylation : Lys in the sequence interacts with phosphorylated amino acids, playing a major role in signal transduction mechanisms for controlling intracellular processes (Mavri & Vogel, 1996).

  • Analgesic Effect : The sequence Tyr-Arg, as part of neo-kyotorphin, exhibits dose-dependent analgesic effects in mice, suggesting its potential in pain management (Takagi et al., 1982).

  • Regulation of Phosphoproteome : Studies on Streptomyces coelicolor A3(2) reveal novel phosphorylation sites that are involved in gene regulation and central metabolism, highlighting the importance of sequences like Thr-Ser-Lys in these processes (Parker et al., 2010).

  • Membrane Transport Activity : The human erythrocyte anion-transport protein, containing sequences like Ser and Lys, is responsible for anion exchange, indicating its role in cellular transport mechanisms (Brock, Tanner, & Kempf, 1983).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties and how it is used. For example, some peptides could potentially cause allergic reactions . It’s important to handle peptides properly and to follow all relevant safety guidelines .

Future Directions

The study and application of peptides like “Thr-ser-lys-tyr-arg” have potential in various fields, including medicine and cosmetics . Future research could focus on further elucidating the properties and mechanisms of action of this peptide, as well as exploring its potential uses .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47N9O9/c1-15(39)22(30)26(44)37-21(14-38)25(43)34-18(5-2-3-11-29)23(41)36-20(13-16-7-9-17(40)10-8-16)24(42)35-19(27(45)46)6-4-12-33-28(31)32/h7-10,15,18-22,38-40H,2-6,11-14,29-30H2,1H3,(H,34,43)(H,35,42)(H,36,41)(H,37,44)(H,45,46)(H4,31,32,33)/t15-,18+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHPSYLINFUPSS-HHHIRMLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003796
Record name N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thr-ser-lys-tyr-arg

CAS RN

83759-54-0
Record name Neo-kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083759540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[2-{[6-Amino-2-({2-[(2-amino-1,3-dihydroxybutylidene)amino]-1,3-dihydroxypropylidene}amino)-1-hydroxyhexylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOKIOTORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ETK5E501L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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